Hydrogenphosphite

Overview

Description

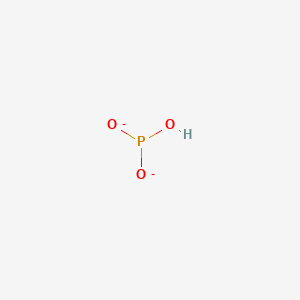

Its molecular formula is HO₃P, and it is characterized by the removal of a proton from two of the hydroxy groups of phosphorous acid . This compound is commonly found in various chemical and industrial applications due to its unique properties.

Preparation Methods

Hydrogenphosphite can be synthesized through several methods:

Reduction of Metal Compounds: One common method involves the reduction of metal compounds with phosphite, hypophosphite, or phosphine.

Esterification and Hydrolysis: Another method involves the esterification of phosphorous acid followed by hydrolysis.

Industrial Production: Industrially, this compound is often produced by the reaction of phosphorous acid with a base, such as sodium hydroxide, to form sodium this compound, which can then be converted to the desired this compound compound.

Chemical Reactions Analysis

Hydrogenphosphite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphate esters.

Reduction: It acts as a reducing agent in specialized cases, such as the reduction of hydroperoxides to alcohols.

Substitution: This compound can participate in substitution reactions, where it replaces other groups in a molecule.

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like triethylphosphite. The major products formed from these reactions are phosphate esters and alcohols.

Scientific Research Applications

Scientific Research Applications

Hydrogenphosphite is utilized in several areas of scientific research due to its unique chemical properties. Below are some key applications:

Chemistry

- Reducing Agent : this compound serves as a reducing agent in organic synthesis, particularly in the preparation of phosphonates and phosphines.

- Stabilizer : It is used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.

Biology

- Biological Activity : Derivatives of this compound are studied for their potential biological activities, including interactions with enzymes and cellular processes.

- Cancer Research : Recent studies have shown that hydrogen phosphate (HPO₄²⁻), a related compound, can induce apoptosis in triple-negative breast cancer cells, highlighting its potential therapeutic applications .

Material Science

- Catalysis : this compound compounds are explored for their catalytic properties in various chemical reactions, including polymerization processes.

- Supercapacitors : Research has demonstrated the synthesis of cerium hydrogen phosphate for use as a supercapacitor electrode material, showcasing its potential in energy storage applications .

Industrial Applications

This compound finds extensive use in various industries due to its functional properties.

Flame Retardants

- Textiles : Dimethyl hydrogen phosphite is widely used as a flame retardant for textiles such as nylon and cotton, enhancing their fire resistance .

- Polymer Additives : It is employed as an additive in plastics to improve flame resistance and thermal stability .

Agriculture

- Pesticide Production : this compound is used as an intermediate in the synthesis of organophosphorus pesticides, contributing to agricultural productivity .

Pharmaceuticals

- Antioxidant Properties : Ongoing research investigates the use of this compound derivatives in pharmaceuticals for their antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Case Studies

The following case studies illustrate specific applications and research findings related to this compound:

Case Study: Cancer Treatment Potential

A study published in Nature demonstrated that hydrogen phosphate at concentrations of 20 mM effectively induced cell death in MDA-MB-231 breast cancer cells through apoptosis. The mechanism was linked to pH changes affecting phosphate transport into cancer cells, suggesting further exploration for therapeutic use .

Case Study: Supercapacitor Development

Research conducted on cerium hydrogen phosphate revealed its promising characteristics as a supercapacitor electrode material. The hydrothermal synthesis method yielded materials with high thermal stability and specific surface area, making them suitable for high-temperature applications in energy storage devices .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Reducing agent | Used in organic synthesis and polymer stabilization |

| Biology | Cancer therapy | Induces apoptosis in breast cancer cells |

| Material Science | Catalytic processes | Explored for polymerization and energy storage |

| Industrial | Flame retardants | Enhances fire resistance in textiles and plastics |

| Agriculture | Pesticide production | Intermediate for organophosphorus pesticides |

| Pharmaceuticals | Antioxidant properties | Potential use in oxidative stress-related disease prevention |

Mechanism of Action

The mechanism by which hydrogenphosphite exerts its effects is primarily through its antioxidant properties. It functions as a secondary antioxidant by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials . The molecular targets involved include hydroperoxides and peroxyl radicals, which are reduced to less reactive species .

Comparison with Similar Compounds

Hydrogenphosphite can be compared with other similar compounds such as:

Phosphite (PO₃³⁻): Both this compound and phosphite are derived from phosphorous acid, but this compound has one less proton, making it a divalent anion.

Phosphonate (R-PO₃²⁻): Phosphonates are organophosphorus compounds with a similar structure but contain organic groups attached to the phosphorus atom.

Phosphate (PO₄³⁻): Phosphates are the fully oxidized form of phosphorous acid and are commonly found in biological systems.

This compound is unique due to its specific oxidation state and reactivity, which makes it suitable for specialized applications in chemistry and industry.

Properties

IUPAC Name |

hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P/c1-4(2)3/h1H/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHRVZIGDIUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO3P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165717 | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15477-76-6 | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015477766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.